4-Aminobutanethioamide
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Overview
Description
4-Aminobutanethioamide is an organic compound characterized by the presence of an amino group (-NH2) and a thioamide group (-CSNH2) attached to a butane backbone. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobutanethioamide typically involves the reaction of 4-aminobutyronitrile with hydrogen sulfide in the presence of a base. This reaction proceeds through the formation of an intermediate thioamide, which is subsequently converted to the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions typically yield the corresponding amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobutanethioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobutanethioamide involves its interaction with specific molecular targets, primarily through the formation of thioamide bonds. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects. The compound’s ability to form stable thioamide bonds makes it a valuable tool in studying protein folding and dynamics .
Comparison with Similar Compounds
4-Aminobutyramide: Similar in structure but contains an amide group instead of a thioamide group.
4-Aminobutanenitrile: Contains a nitrile group instead of a thioamide group.
4-Aminobutanol: Contains a hydroxyl group instead of a thioamide group.
Uniqueness: 4-Aminobutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring stable thioamide bonds, such as in the study of protein interactions and enzyme mechanisms .
Properties
IUPAC Name |
4-aminobutanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBNFITQNPUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=S)N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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